2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid 2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2228783-95-5
VCID: VC5166956
InChI: InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-8-9-6-7-15(10,11(17)18)14(9,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18)
SMILES: CC1(C2CCC1(C(C2)NC(=O)OC(C)(C)C)C(=O)O)C
Molecular Formula: C15H25NO4
Molecular Weight: 283.368

2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.: 2228783-95-5

Cat. No.: VC5166956

Molecular Formula: C15H25NO4

Molecular Weight: 283.368

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid - 2228783-95-5

Specification

CAS No. 2228783-95-5
Molecular Formula C15H25NO4
Molecular Weight 283.368
IUPAC Name 7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-8-9-6-7-15(10,11(17)18)14(9,4)5/h9-10H,6-8H2,1-5H3,(H,16,19)(H,17,18)
Standard InChI Key YVHHDDZFVFHAAI-UHFFFAOYSA-N
SMILES CC1(C2CCC1(C(C2)NC(=O)OC(C)(C)C)C(=O)O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s defining feature is its bicyclo[2.2.1]heptane core, a norbornane-derived structure that imposes significant steric constraints and conformational rigidity. The 7,7-dimethyl substituents enhance this rigidity, while the Boc-protected amino group and carboxylic acid moiety provide sites for further chemical modification. The IUPAC name, 7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid, precisely reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.2228783-95-5
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.368 g/mol
IUPAC Name7,7-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
SMILESCC1(C2CCC1(C(C2)NC(=O)OC(C)(C)C)C(=O)O)C
InChIKeyYVHHDDZFVFHAAI-UHFFFAOYSA-N

Stereochemical Considerations

The bicyclo[2.2.1]heptane system enforces distinct exo and endo configurations. In this compound, the amino group occupies the 2-exo position, while the carboxylic acid resides at the 1-endo position. This stereochemistry influences reactivity and intermolecular interactions, particularly in enantioselective synthesis.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step strategies to construct the bicyclic framework and introduce functional groups:

  • Bicyclo[2.2.1]heptane Formation: A Diels-Alder reaction between cyclopentadiene and a suitable dienophile (e.g., maleic anhydride) generates the norbornene intermediate, which is subsequently hydrogenated to yield the saturated bicyclo[2.2.1]heptane.

  • Amino Group Introduction: Electrophilic amination or nucleophilic substitution installs the amino group at the 2-position.

  • Boc Protection: The amino group is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions.

  • Carboxylation: Oxidation or carbonylation reactions introduce the carboxylic acid group at the 1-position.

Reaction Pathways

The Boc group’s orthogonality allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent peptide coupling or functionalization. The carboxylic acid participates in esterification, amidation, or metal-catalyzed cross-coupling reactions, broadening its utility in derivatization.

Physicochemical Properties

Solubility and Stability

While solubility data for this specific compound are unavailable, analogues with similar bicyclic frameworks exhibit limited aqueous solubility due to hydrophobic substituents. The Boc group enhances solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran), facilitating synthetic manipulations.

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm regiochemistry and purity. Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the carboxylic acid proton (δ ~12 ppm, broad).

  • Infrared Spectroscopy: Stretching vibrations for the carbonyl groups (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and N-H bonds (~3350 cm⁻¹) are diagnostic.

Analytical and Purification Methods

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates enantiomers and impurities.

Mass Spectrometry

High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 284.2723; observed = 284.2725).

Comparison with Related Compounds

Table 2: Structural Analogues

Compound NameMolecular FormulaKey Differences
Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acidC₁₃H₂₁NO₄Alternate stereochemistry
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochlorideC₁₀H₁₇NO₂·HClLack of Boc protection; hydrochloride salt

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